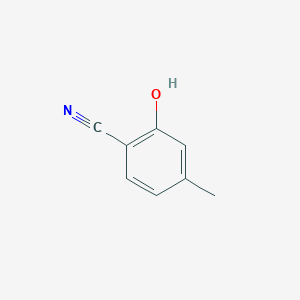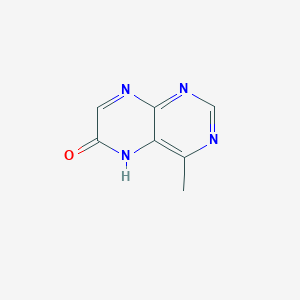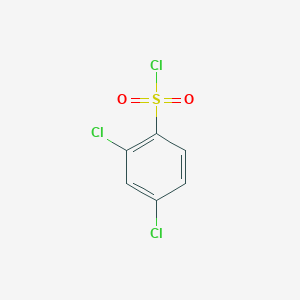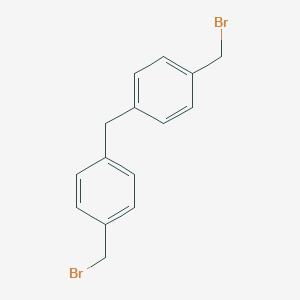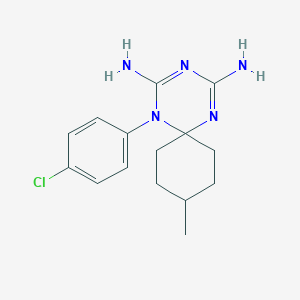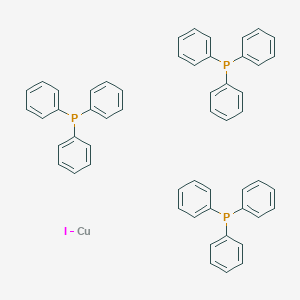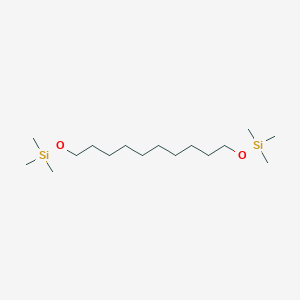
3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is a compound that has been the subject of scientific research due to its unique properties and potential applications. This compound is a member of the siloxane family, which is widely used in various fields, including medicine, electronics, and materials science.
Wirkmechanismus
The mechanism of action of 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is not fully understood, but it is believed to interact with various cellular components, including proteins and lipids. This compound has been shown to have a high affinity for certain receptors, which may play a role in its potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- has a range of biochemical and physiological effects, including the ability to modulate cellular signaling pathways and alter gene expression. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is its unique chemical structure, which makes it an attractive target for research in various fields. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the high cost of this compound may limit its use in some research applications.
Zukünftige Richtungen
There are many potential future directions for research on 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl-. One area of interest is in the development of new materials with unique properties, particularly those with applications in electronics and energy storage. This compound may also have potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular components.
In conclusion, 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is a compound with unique properties and potential applications in various fields. The synthesis of this compound is complex, and its high cost may limit its use in some research applications. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in materials science, drug delivery, and other fields.
Synthesemethoden
The synthesis of 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is a complex process that involves the reaction of a siloxane precursor with a diazomethane reagent. The reaction is typically carried out under inert conditions, using a catalyst to facilitate the reaction. The resulting product is purified using various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research is in the development of new materials, particularly those with unique mechanical and electrical properties. This compound has also been studied for its potential use in drug delivery systems, as well as in the development of new sensors and electronic devices.
Eigenschaften
CAS-Nummer |
18546-99-1 |
|---|---|
Produktname |
3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- |
Molekularformel |
C16H38O2Si2 |
Molekulargewicht |
318.64 g/mol |
IUPAC-Name |
trimethyl(10-trimethylsilyloxydecoxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-19(2,3)17-15-13-11-9-7-8-10-12-14-16-18-20(4,5)6/h7-16H2,1-6H3 |
InChI-Schlüssel |
IOMUHFAGBHTOPM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCCCCCCCO[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OCCCCCCCCCCO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
